O-nonyl carbonodithioate
Description
O-Nonyl carbonodithioate, a member of the xanthate family (alkyl carbonodithioates), is characterized by the general structure O-alkyl-S-C(=S)−O−. Specifically, the "nonyl" designation refers to a nine-carbon alkyl chain (C9H19) attached to the oxygen atom. Carbonodithioates are widely utilized in industrial and biochemical applications due to their chelating and surfactant properties. Key applications of xanthates include:
Properties
Molecular Formula |
C10H19OS2- |
|---|---|
Molecular Weight |
219.4 g/mol |
IUPAC Name |
nonoxymethanedithioate |
InChI |
InChI=1S/C10H20OS2/c1-2-3-4-5-6-7-8-9-11-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |
InChI Key |
TVJLLHBUWBDVHC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=S)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-nonyl carbonodithioate can be synthesized through the reaction of nonyl alcohol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
- Nonyl alcohol is reacted with carbon disulfide in the presence of sodium hydroxide.
- The mixture is stirred and heated to facilitate the reaction.
- The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
O-nonyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or thioether.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Alkyl or aryl-substituted carbonodithioates.
Scientific Research Applications
O-nonyl carbonodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chain transfer agent in polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, lubricants, and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of O-nonyl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares O-nonyl carbonodithioate with structurally related compounds, emphasizing alkyl chain length, substituents, and applications:
Key Findings from Comparative Studies
Alkyl Chain Length and Hydrophobicity: Longer alkyl chains (e.g., C12-xanthate) enhance hydrophobic interactions, critical in mineral flotation and enzyme inhibition . O-Nonyl’s nine-carbon chain likely offers intermediate hydrophobicity between C5 (isoamyl) and C12 derivatives. Shorter chains (e.g., isopropyl in proxan) reduce lipid solubility, favoring herbicidal applications .
Substituent Effects: Electron-withdrawing groups: The trifluoromethylpyridine moiety in O-ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate increases stability and pesticidal efficacy . Amido groups: In potassium O-(2-benzamidoethyl) carbonodithioate, the benzamido group reduces odor while maintaining flotation performance, suggesting substituents can mitigate practical drawbacks .
Application-Specific Performance: Flotation: Isoamyl xanthate (C5) shows higher selectivity for chalcopyrite over pyrite compared to ethyl xanthate . O-Nonyl’s longer chain may improve adsorption on mineral surfaces but requires empirical validation. Enzyme inhibition: C12-xanthate’s long chain facilitates binding to cytochrome P450 active sites, altering lauric acid metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
